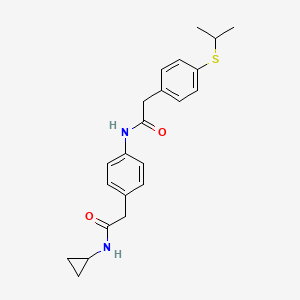

N-cyclopropyl-2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)acetamide

Description

N-cyclopropyl-2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)acetamide is a structurally complex acetamide derivative featuring a cyclopropyl group, a thioether-linked isopropyl substituent, and dual phenylacetamide backbones. This compound is hypothesized to function as a peptidomimetic, leveraging its acetamide linkages and aromatic substituents to mimic natural peptide interactions. Its design aligns with strategies observed in HIV-1 capsid binders (e.g., compound I-18 in ), where cyclopropyl groups enhance metabolic stability, and thioether moieties modulate lipophilicity for improved cell permeability . The isopropylthio group may also confer resistance to enzymatic degradation compared to ester or boronate analogs .

Properties

IUPAC Name |

N-cyclopropyl-2-[4-[[2-(4-propan-2-ylsulfanylphenyl)acetyl]amino]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2S/c1-15(2)27-20-11-5-17(6-12-20)14-22(26)23-18-7-3-16(4-8-18)13-21(25)24-19-9-10-19/h3-8,11-12,15,19H,9-10,13-14H2,1-2H3,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOFZEKHEZQGRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

Introduction of the isopropylthio group: This step often involves nucleophilic substitution reactions where an isopropylthiol group is introduced to a suitable aromatic precursor.

Amidation: The final step involves the formation of the amide bond through reactions between an amine and an acyl chloride or anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The isopropylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-cyclopropyl-2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)acetamide involves its interaction with specific molecular targets. The cyclopropyl and isopropylthio groups may play a role in binding to enzymes or receptors, altering their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares a dimeric acetamide scaffold with peptidomimetics like ADC1730 () but diverges in functional groups. Key structural comparisons include:

- Cyclopropyl vs. Boronate (I-18) : The cyclopropyl group in the target compound likely improves metabolic stability over I-18’s boronate ester, which may hydrolyze in vivo .

- Thioether vs. Maleimide (ADC1730) : Unlike ADC1730’s maleimide (used for antibody conjugation), the thioether in the target compound lacks reactivity but may enhance passive diffusion .

Physicochemical Properties

- Lipophilicity : The isopropylthio group (logP ~3.5 predicted) increases lipophilicity compared to ADC1730’s maleimide (logP ~2.8) but remains less hydrophobic than I-18’s boronate .

- Solubility : The absence of ionizable groups (e.g., ADC1740’s nitro carbonate) may limit aqueous solubility, necessitating formulation adjustments .

Research Findings and Implications

- Metabolic Stability : Cyclopropyl groups reduce cytochrome P450-mediated oxidation, as seen in HIV protease inhibitors, suggesting superior pharmacokinetics over linear alkyl analogs .

- Thioether Limitations : While enhancing stability, the thioether may pose oxidative risks (e.g., sulfoxide formation), requiring structural optimization .

Biological Activity

N-cyclopropyl-2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)acetamide (CAS Number: 1207053-70-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 382.5 g/mol. The structure includes cyclopropyl and isopropylthio groups, which may influence its biological properties.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of anticonvulsant and antimicrobial properties. The following sections detail these activities based on available research findings.

Anticonvulsant Activity

A study investigated the synthesis and anticonvulsant activity of related compounds, demonstrating that modifications in chemical structure can significantly affect efficacy. Although specific data on this compound were not detailed, the findings suggest that compounds with similar structures can exhibit notable anticonvulsant effects in animal models.

The evaluation was conducted using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Compounds were administered at varying doses (30, 100, and 300 mg/kg), with observations at different time intervals (0.5 h and 4 h). Results indicated that certain lipophilic derivatives provided significant protection against seizures, suggesting that this compound could potentially share similar properties .

Antimicrobial Activity

Research on related thioamide derivatives has shown promising antimicrobial activity against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways . While specific studies on this compound were limited, the presence of the isopropylthio group suggests potential for similar antimicrobial effects.

Case Studies

- Anticonvulsant Efficacy : In a comparative study involving similar compounds, those characterized by higher lipophilicity demonstrated prolonged anticonvulsant activity. The structure-activity relationship (SAR) indicated that modifications such as substituting phenyl groups could enhance efficacy in seizure models .

- Antimicrobial Testing : A related compound with an isopropylthio group was tested against multiple strains. The results indicated strong antifungal activity against Candida species, suggesting that this compound might exhibit comparable antimicrobial properties .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific neurotransmitter systems or microbial targets due to its structural components, particularly the thioamide group which is known for enhancing biological activity.

Q & A

Q. In vitro assays :

- Enzyme inhibition : Measure IC₅₀ against kinases/proteases via fluorescence polarization.

- Cellular uptake : Radiolabel the compound (³H/¹⁴C) and quantify accumulation in cell lines .

In silico docking : Use AutoDock Vina to predict binding modes to proteins (e.g., COX-2, EGFR) .

Q. What computational models predict the compound’s reactivity and stability?

- Methodological Answer :

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to compute HOMO-LUMO gaps (predicting electron transfer) and MESP maps (identifying nucleophilic/electrophilic sites) .

- MD simulations : Simulate solvation dynamics in water/ethanol to assess hydrolysis susceptibility .

Data Contradiction Analysis

- Example : Discrepancies in melting points between batches may arise from polymorphic forms.

- Resolution : Perform DSC (differential scanning calorimetry) and PXRD to identify crystalline vs. amorphous phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.